1-[(4-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide is a complex organic compound characterized by the presence of sulfonyl and sulfanyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of (4-Methylphenyl)methanesulfonyl chloride: This is achieved by reacting 4-methylbenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction involving piperidine and the sulfonyl chloride derivative.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides and sulfones under mild oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of sulfonyl and sulfanyl groups with biological molecules.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Methylthiophenol: Another precursor used in the synthesis.
N-(4-Methylphenyl)piperidine-4-carboxamide: A structurally similar compound with different functional groups.
Uniqueness
1-[(4-Methylphenyl)methanesulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H30N2O3S2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O3S2/c1-18-3-7-20(8-4-18)17-30(27,28)25-14-11-21(12-15-25)23(26)24-13-16-29-22-9-5-19(2)6-10-22/h3-10,21H,11-17H2,1-2H3,(H,24,26) |
InChI Key |
KBHJXDIGFCHHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC3=CC=C(C=C3)C |
Origin of Product |
United States |
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